
N-(4-benzylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzylphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile chemical properties and significant biological activities. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity, making them valuable in various biochemical processes and pharmaceutical applications .
Métodos De Preparación
The synthesis of N-(4-benzylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Análisis De Reacciones Químicas
N-(4-benzylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamides, carbodiimides, and thioureas . For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water can produce guanidines . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted guanidines and related compounds.
Aplicaciones Científicas De Investigación
N-(4-benzylphenyl)guanidine has numerous applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines are known for their role in various biological functions, including acting as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines are used in the development of synthetic drugs, biocidal agents, and molecular glues .
Mecanismo De Acción
The mechanism of action of N-(4-benzylphenyl)guanidine involves its interaction with molecular targets and pathways in biological systems. Guanidines are strong organic bases that can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and inhibit enzymes such as aldehyde dehydrogenase . These interactions contribute to their biological effects, including muscle relaxation and modulation of neurotransmitter release.
Comparación Con Compuestos Similares
N-(4-benzylphenyl)guanidine can be compared to other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines . While these compounds share similar chemical properties, this compound is unique in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group in this compound may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-(4-benzylphenyl)guanidine |
InChI |
InChI=1S/C14H15N3/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) |
Clave InChI |
XMDQDPWQAWHNDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



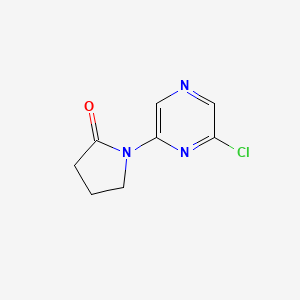

![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
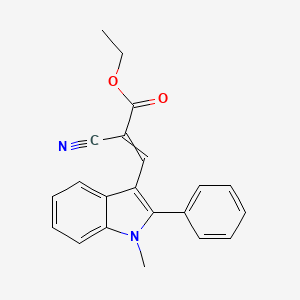
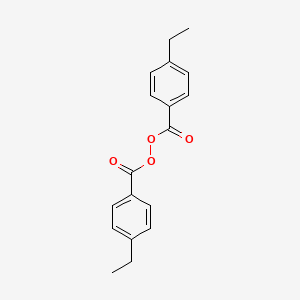
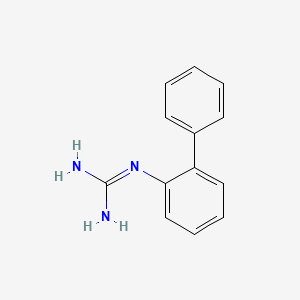

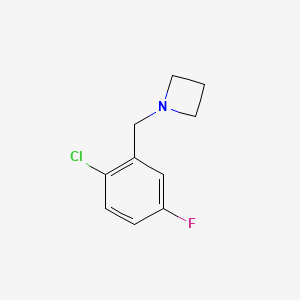
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
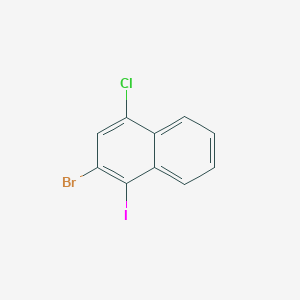
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
